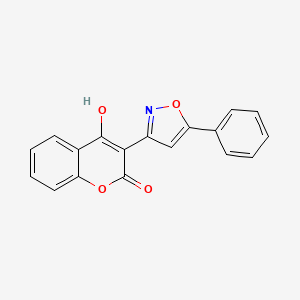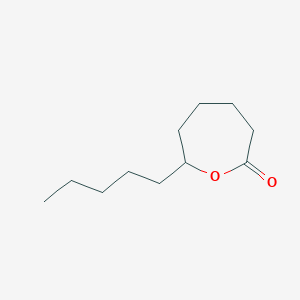
7-Pentyloxepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Pentyloxepan-2-one: is an organic compound belonging to the class of oxepanones It is characterized by a seven-membered ring containing an oxygen atom and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Ring-Opening Polymerization: One common method for synthesizing 7-Pentyloxepan-2-one involves the ring-opening polymerization of ε-caprolactone. This process typically uses catalysts such as tin(II) octoate or aluminum isopropoxide under controlled temperature conditions.
Cyclization Reactions: Another method involves the cyclization of appropriate linear precursors. For example, the cyclization of 6-hydroxyhexanoic acid under acidic conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale ring-opening polymerization due to its efficiency and scalability. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 7-Pentyloxepan-2-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the ketone functional group. Reagents such as Grignard reagents can be used to introduce new alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Grignard reagents, organolithium compounds, inert atmosphere.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Alkyl or aryl-substituted oxepanones.
Applications De Recherche Scientifique
Chemistry: 7-Pentyloxepan-2-one is used as a monomer in the synthesis of biodegradable polymers
Biology: In biological research, this compound derivatives are studied for their potential as drug delivery vehicles. The biocompatibility and degradability of these compounds make them suitable for controlled release systems.
Medicine: The compound and its derivatives are explored for their potential in drug formulation and delivery. Their ability to form stable complexes with various drugs enhances the efficacy and targeted delivery of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 7-Pentyloxepan-2-one primarily involves its ability to undergo ring-opening polymerization. This process is catalyzed by specific enzymes or chemical catalysts, leading to the formation of long-chain polymers. The molecular targets and pathways involved include the interaction with catalytic sites on enzymes or catalysts, facilitating the cleavage of the oxepanone ring and subsequent polymerization.
Comparaison Avec Des Composés Similaires
ε-Caprolactone: A six-membered lactone commonly used in ring-opening polymerization to produce polycaprolactone.
δ-Valerolactone: A five-membered lactone with similar polymerization properties but different ring size.
γ-Butyrolactone: A four-membered lactone with distinct chemical properties and applications.
Uniqueness: 7-Pentyloxepan-2-one is unique due to its seven-membered ring structure, which imparts distinct physical and chemical properties compared to other lactones. Its larger ring size allows for the formation of polymers with different mechanical and thermal properties, making it suitable for specific applications where other lactones may not be as effective.
Propriétés
Numéro CAS |
115453-70-8 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
7-pentyloxepan-2-one |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-7-10-8-5-6-9-11(12)13-10/h10H,2-9H2,1H3 |
Clé InChI |
QQJPDSUSFAPMON-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCCCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
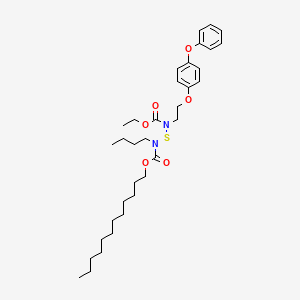

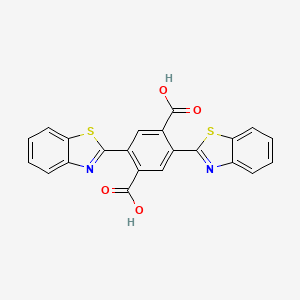
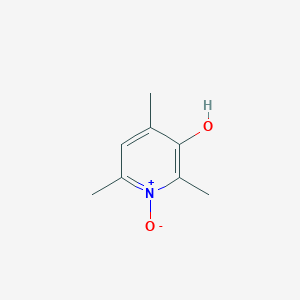
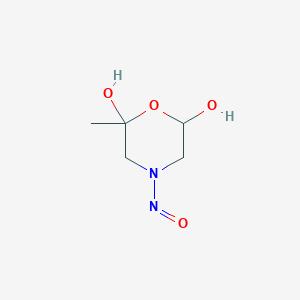
![2,2'-Difluoro-4'-propoxy[1,1'-biphenyl]-4-ol](/img/structure/B14300586.png)
![N,N'-Bis[(3-hydroxybutoxy)methyl]urea](/img/structure/B14300588.png)
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid](/img/structure/B14300589.png)
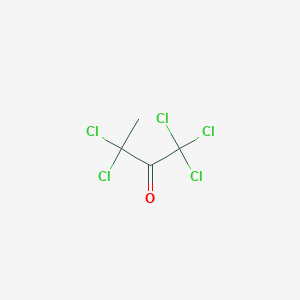
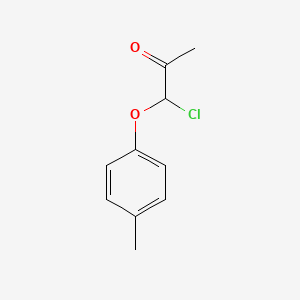
![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)

